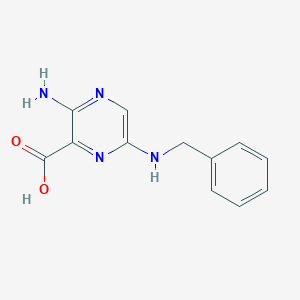

3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid

Description

Properties

Molecular Formula |

C12H12N4O2 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

3-amino-6-(benzylamino)pyrazine-2-carboxylic acid |

InChI |

InChI=1S/C12H12N4O2/c13-11-10(12(17)18)16-9(7-15-11)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,15)(H,14,16)(H,17,18) |

InChI Key |

MTMSLVYDOQWYOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CN=C(C(=N2)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid

General Synthetic Strategy

The synthesis of this compound typically involves:

- Preparation of the 3-aminopyrazine-2-carboxylic acid or its methyl ester derivative.

- Introduction of the benzylamino substituent at the 6-position of the pyrazine ring.

- Final isolation and purification of the target compound.

Two main approaches are documented for the key steps involving esterification and amide formation:

- Esterification of the carboxylic acid to methyl ester.

- Aminolysis or amide bond formation with benzylamine or benzylamino derivatives.

Preparation of 3-Aminopyrazine-2-carboxylic Acid Methyl Ester

This intermediate is crucial for subsequent functionalization. Two main methods are reported:

Acid-Catalyzed Esterification

- 3-Aminopyrazine-2-carboxylic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid.

- The reaction proceeds under reflux conditions.

- This method yields about 50-72% of the methyl ester, but with some limitations in purity and yield.

Alkali Metal Salt Methylation

- The alkali metal salt (preferably potassium salt) of 3-aminopyrazine-2-carboxylic acid is prepared by alkaline hydrolysis.

- This salt is suspended in an aprotic polar solvent such as dimethylformamide or dimethylacetamide.

- Methyl bromide is added in excess (10 to 200 mol%) to methylate the salt at mild temperatures (30 to 50 °C).

- This method provides higher selectivity and yields up to approximately 87% of the methyl ester.

- The product is isolated by filtration and washing to remove alkali bromide byproducts.

| Method | Reaction Conditions | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|

| Acid-catalyzed esterification | Reflux with methanol and H2SO4 | Methanol | 50-72 | Traditional method, moderate yield |

| Alkali salt methylation | 30-50 °C, methyl bromide excess | Dimethylformamide/Dimethylacetamide | ~87 | Higher yield, better selectivity |

Aminolysis to Form this compound

Two procedures for converting the methyl ester intermediate to the benzylamino derivative have been reported:

Procedure A: Ester Aminolysis via Microwave Irradiation

- The methyl ester of 3-aminopyrazine-2-carboxylic acid is reacted with benzylamine.

- The reaction is performed under microwave irradiation to accelerate aminolysis.

- The intermediate methyl ester can be prepared in bulk and stored for multiple subsequent reactions.

- This method provides efficient conversion to the benzylamino-substituted product.

Procedure B: Activation with Carbonyldiimidazole (CDI)

- The starting acid is activated using 1,1′-carbonyldiimidazole in anhydrous dimethyl sulfoxide.

- This forms an activated intermediate (3-aminopyrazin-2-yl)(1H-imidazol-1-yl)methanone.

- The activated intermediate reacts with benzylamine under microwave irradiation to yield the benzylamino derivative.

- This method avoids isolation of the intermediate and allows direct conversion in one pot.

| Procedure | Key Reagents | Conditions | Advantages |

|---|---|---|---|

| A: Ester aminolysis | Methyl ester, benzylamine | Microwave irradiation | Bulk intermediate prep, storage |

| B: CDI activation | 3-Aminopyrazine-2-carboxylic acid, CDI, benzylamine | Microwave irradiation, DMSO | One-pot, no intermediate isolation |

Additional Steps and Considerations

- Chlorination and other halogenation steps on pyrazine derivatives have been documented to prepare intermediates, such as S-amino-dichloropyrazine carboxylic acid methyl esters, which may be precursors in related syntheses.

- Purification often involves recrystallization from solvents such as acetonitrile or warm acetic acid.

- Reaction temperatures are carefully controlled to optimize yields and prevent decomposition (e.g., melting points and decomposition temperatures reported for intermediates).

Summary Table of Preparation Methods

| Step | Method/Procedure | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Preparation of methyl ester | Acid-catalyzed esterification | Methanol, sulfuric acid, reflux | 50-72% |

| Alkali salt methylation | Potassium salt, methyl bromide, DMF/DMAc, 30-50 °C | ~87%, high selectivity | |

| Aminolysis to benzylamino derivative | Procedure A: Aminolysis of methyl ester | Benzylamine, microwave irradiation | Efficient, bulk intermediate prep |

| Procedure B: CDI activation and amide formation | CDI, DMSO, benzylamine, microwave irradiation | One-pot, no intermediate isolation |

Chemical Reactions Analysis

2.1. Synthetic Pathways

The synthesis of 3-amino-6-(benzylamino)pyrazine-2-carboxylic acid can be achieved through various methods, often involving the modification of the pyrazine ring structure. Two notable procedures are:

-

Fischer Esterification and Aminolysis :

-

Coupling Reaction with CDI :

2.2. Reaction Conditions and Yields

The reaction conditions significantly affect the yields and purity of the final product. In microwave-assisted synthesis, shorter reaction times and higher yields are typically observed compared to traditional heating methods . The following table summarizes key reaction parameters:

| Method | Reaction Time | Yield (%) | Remarks |

|---|---|---|---|

| Fischer Esterification | 30 minutes | 85 | High yield; requires purification |

| CDI Coupling | 15 minutes | 90 | Efficient; direct use of intermediate |

3.1. Functional Group Transformations

The presence of amino and carboxylic acid functional groups allows for various transformations:

-

Amidation : The carboxylic acid can react with different amines to form amides under mild conditions using coupling agents like CDI or through direct amidation techniques .

-

Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, particularly involving halogenated derivatives of pyrazine .

3.2. Biological Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for drug development. The mechanism involves interaction with microbial cell targets, which may lead to inhibition of growth or cell death.

Scientific Research Applications

3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and benzylamino groups play a crucial role in its biological activity, allowing it to bind to specific enzymes and receptors. This binding can inhibit the activity of these enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Antimicrobial Activity: Substituted phenyl or benzyl groups (e.g., in 3-amino-6-phenylpyrazine-2-carboxylic acid) show superior antifungal activity compared to alkyl or halogenated derivatives .

- Synthetic Flexibility: Bromo and chloro derivatives (e.g., 3-amino-6-bromopyrazine-2-carboxylic acid) serve as intermediates for further functionalization, whereas the benzylamino group may limit subsequent reactions due to steric bulk .

Antimycobacterial Activity

Pyrazine-2-carboxylic acid derivatives inhibit Mycobacterium tuberculosis via interactions with enzymes like InhA (enoyl-ACP reductase). Molecular docking studies of related compounds (e.g., compound 1c in ) show that substituents influence binding affinity. For instance:

- 1c (5-tert-butyl-6-chloropyrazine-2-carboxylic acid derivative) had a docking score of -86.4047 kcal/mol, correlating with its MIC value of 12.5 µg/mL .

Biological Activity

3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 246.27 g/mol. The structure features a pyrazine ring substituted with an amino group and a benzylamino moiety, contributing to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄O₂ |

| Molecular Weight | 246.27 g/mol |

| IUPAC Name | This compound |

| InChI Key | XXXXXX |

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit notable antimicrobial properties. A study evaluated various derivatives against Mycobacterium tuberculosis and other bacterial strains, revealing that certain compounds had minimum inhibitory concentrations (MICs) as low as 6 µM, comparable to established antibiotics like isoniazid .

Case Study:

In vitro testing demonstrated that the compound's derivatives displayed significant antibacterial activity against M. tuberculosis with MIC values ranging from 6 µM to 12.5 µg/mL for the most potent derivatives . The structure-activity relationship (SAR) analysis indicated that modifications to the benzyl group influenced the antimicrobial efficacy.

Anticancer Activity

The cytotoxic potential of this compound derivatives was assessed in HepG2 liver cancer cell lines. Some derivatives showed promising results with low IC50 values, indicating potential for further development as anticancer agents .

Research Findings:

A study reported that specific benzyl-substituted derivatives exhibited cytotoxicity with IC50 values greater than 250 µM, suggesting a favorable safety profile alongside their anticancer activity .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial in drug development for treating various inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Inhibition of Mycolic Acid Synthesis : Some derivatives inhibit enzymes involved in mycolic acid synthesis in M. tuberculosis, contributing to their antimicrobial activity.

- Cytotoxic Pathways : The anticancer effects are linked to apoptosis induction in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Inflammatory Pathways : The anti-inflammatory effects are mediated through the inhibition of NF-kB signaling pathways.

Q & A

Q. Table 1. Key Synthesis Parameters for Brominated Derivatives

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| NBS Equivalents | 1.02 | Maximizes Br substitution |

| Reaction Temperature | 0°C → 60–65°C | Reduces side products |

| Solvent | DMF | Enhances solubility |

| Purification | Ethyl acetate wash | Removes succinimide |

Q. Table 2. Biological Activity of Selected Analogs

| Analog Substituent | MIC (µg/mL) – S. aureus | logP |

|---|---|---|

| –CF₃ | 8.2 | 1.9 |

| –CH₃ | 32.1 | 1.2 |

| –Br | 16.7 | 2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.